molecular formula C23H22ClN3O3 B329852 N~1~-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE

N~1~-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE

Cat. No.: B329852
M. Wt: 423.9 g/mol
InChI Key: ZCKFWWIMSZIXGU-UHFFFAOYSA-N
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Description

N~1~-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE is a complex organic compound with the molecular formula C23H23ClN2O3 This compound is known for its unique structural features, which include a benzoylamino group, a chloro substituent, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chloro-2-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.

    Acylation: The resulting amine is acylated with benzoyl chloride to form the benzoylamino derivative.

    Coupling: Finally, the benzoylamino derivative is coupled with 4-(dimethylamino)benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzoylamino or chloro groups, resulting in the formation of amines or dechlorinated products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or dechlorinated products.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

N~1~-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzoylamino and dimethylamino groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The chloro and methoxy groups can influence the compound’s lipophilicity and cellular uptake, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzoylamino)phenyl]-2-chloro-5-(1-pyrrolidinylsulfonyl)benzamide
  • N-(4-(4-(benzoylamino)-3-chlorobenzyl)-2-chlorophenyl)benzamide

Uniqueness

N~1~-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-4-(DIMETHYLAMINO)BENZAMIDE stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities. The presence of both benzoylamino and dimethylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

N-(4-benzamido-5-chloro-2-methoxyphenyl)-4-(dimethylamino)benzamide

InChI

InChI=1S/C23H22ClN3O3/c1-27(2)17-11-9-16(10-12-17)23(29)26-20-13-18(24)19(14-21(20)30-3)25-22(28)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,25,28)(H,26,29)

InChI Key

ZCKFWWIMSZIXGU-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)Cl)NC(=O)C3=CC=CC=C3)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)Cl)NC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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